molecular formula C15H11ClO4 B4987994 methyl 2-[(4-chlorobenzoyl)oxy]benzoate

methyl 2-[(4-chlorobenzoyl)oxy]benzoate

Cat. No.: B4987994
M. Wt: 290.70 g/mol
InChI Key: FJSLTUDAAFMXKX-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzoyl)oxy]benzoate is an aromatic ester featuring a benzoate core substituted at the 2-position with a 4-chlorobenzoyloxy group. This compound is structurally characterized by two ester linkages: one between the methyl group and the benzoic acid moiety, and another between the hydroxyl group of the benzoate and the 4-chlorobenzoyl group. The 4-chloro substituent enhances electron-withdrawing effects, influencing reactivity and stability .

Properties

IUPAC Name

methyl 2-(4-chlorobenzoyl)oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClO4/c1-19-15(18)12-4-2-3-5-13(12)20-14(17)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJSLTUDAAFMXKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Methyl 4-Chloro-2-(2-Chloroacetamido)benzoate

  • Structural Features : Unlike methyl 2-[(4-chlorobenzoyl)oxy]benzoate, this compound replaces the 4-chlorobenzoyloxy group with a 2-chloroacetamido substituent at the 4-position of the benzoate ring.
  • Synthesis : Adapted from anthranilic anilide synthetic routes, involving chloroacetylation of methyl 4-chloroanthranilate .
  • Applications: Primarily used in astringency marker studies due to its reactivity with phenolic hydroxyl groups. The chloroacetamido group facilitates nucleophilic substitution, enabling conjugation with thiols or amines in analytical probes .

4-{5-Allyl-2-[(4-Chlorobenzoyl)oxy]-3-methoxybenzyl}morpholin-4-ium Chloride

  • Structural Features : Shares the 4-chlorobenzoyloxy group but incorporates a morpholinium moiety and allyl group, enhancing polarity and biological activity.
  • Antifungal Activity : Demonstrated potent anticandidal activity (MIC ~2 μg/mL), comparable to fluconazole. The morpholinium group likely improves membrane permeability, while the allyl group may disrupt fungal ergosterol biosynthesis .
  • Comparison : The additional functional groups in this derivative enhance bioactivity but reduce thermal stability compared to the parent compound .

2-(4-Chlorophenyl)-2-oxoethyl 4-Hydroxybenzoate

  • Structural Features : Substitutes the methyl ester with a phenacyl (2-oxoethyl) group and retains a 4-hydroxybenzoate moiety.
  • Applications : Used in crystal engineering for photo-removable protecting groups. The phenacyl group enables UV-triggered deprotection, a feature absent in this compound .
  • Crystallography : Forms hydrogen-bonded dimers in the solid state, a property exploited in designing photoresponsive materials .

Methyl 2-({Hydroxy[2-(1H-Imidazol-2-yl)phenoxy]phosphoryl}oxy)benzoate

  • Structural Features : Incorporates a phosphoryloxy group and an imidazole ring, mimicking hydrolase enzyme active sites.
  • This makes it a chemical model for studying enzyme mechanisms .

Methyl 2-(4-Chlorobenzoyloxy)-5-Iodobenzoate

  • Structural Features : Adds an iodine atom at the 5-position of the benzoate ring, altering electronic properties.
  • Reactivity : The iodine substituent enables further functionalization via halogen-exchange reactions, providing a pathway for radioisotope labeling (e.g., in positron emission tomography probes) .

Methyl 4-Chloro-2-Fluorobenzoate

  • Structural Features : Replaces the 4-chlorobenzoyloxy group with a 2-fluoro substituent on the benzoate ring.
  • Physicochemical Properties : The fluorine atom increases lipophilicity (logP ~2.1) and metabolic stability compared to the parent compound, making it a candidate for agrochemical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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